4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one
Description
4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one is a heterocyclic compound belonging to the pyridazinone family. Pyridazinones are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
5-chloro-4-[2-(dimethylamino)ethylamino]-1H-pyridazin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13ClN4O/c1-13(2)4-3-10-6-5-11-12-8(14)7(6)9/h5H,3-4H2,1-2H3,(H2,10,12,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBAAHLAOENKPNV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCNC1=C(C(=O)NN=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one typically involves the reaction of 4,5-dichloropyridazin-3(2H)-one with dimethylamine. The reaction is carried out in a solvent such as dimethylformamide (DMF) and requires the presence of a base like potassium carbonate. The mixture is stirred at elevated temperatures (around 353 K) for several hours. After the reaction is complete, the product is isolated by filtration and recrystallized from a suitable solvent mixture .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the nitrogen atoms.
Condensation Reactions: It can form condensation products with aldehydes and ketones.
Common Reagents and Conditions
Nucleophiles: For substitution reactions, common nucleophiles include amines and thiols.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are used for reduction.
Major Products Formed
Substitution Products: Depending on the nucleophile, various substituted pyridazinones can be formed.
Oxidation Products: Oxidized derivatives with altered electronic properties.
Condensation Products: Complex heterocyclic structures with potential biological activities.
Scientific Research Applications
4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one has been explored for various scientific research applications:
Medicinal Chemistry: It serves as a scaffold for designing drugs with antimicrobial, anticancer, and anti-inflammatory properties.
Agrochemicals: The compound is used in the development of herbicides and pesticides.
Biological Studies: It is employed in studying enzyme inhibition and receptor binding due to its unique structure.
Mechanism of Action
The mechanism of action of 4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-chloro-5-{[2-(diethylamino)ethyl]amino}pyridazin-3(2H)-one
- 4-chloro-5-{[2-(dimethylamino)propyl]amino}pyridazin-3(2H)-one
Uniqueness
4-chloro-5-{[2-(dimethylamino)ethyl]amino}pyridazin-3(2H)-one stands out due to its specific substitution pattern, which imparts unique electronic and steric properties. These properties influence its reactivity and interaction with biological targets, making it a valuable compound in drug design and agrochemical development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
